amine CAS No. 900571-24-6](/img/structure/B1398086.png)
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine
Descripción general
Descripción
This compound is a derivative of amine, containing a bromine and a chlorine atom attached to the phenyl group . It is a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 402.0±40.0 °C and a predicted density of 1.524±0.06 g/cm3 at 20 °C and 760 Torr .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Amination
(2-Bromo-4-chlorophenyl)methylamine and its derivatives are used in palladium-catalyzed amination of aryl halides and aryl triflates. This process is fundamental in the synthesis of amines, which are key intermediates in the production of various pharmaceuticals, agrochemicals, and other organic compounds (Wolfe & Buchwald, 2003).
Corrosion Inhibition
Amine derivative compounds, including those related to (2-Bromo-4-chlorophenyl)methylamine, have been synthesized and demonstrated as effective corrosion inhibitors for mild steel in acidic environments. These compounds form protective films on metal surfaces, significantly reducing corrosion rates (Boughoues et al., 2020).
Synthesis of Antidepressive Agents
Derivatives of (2-Bromo-4-chlorophenyl)methylamine have been explored for their antidepressive activities. Compounds synthesized from related chemical structures have shown promising results in pharmacological studies, indicating their potential in the development of new antidepressants (Guo Ya-nan, 2010).
Anticonvulsant Activities
Isatin derivatives, including those structurally related to (2-Bromo-4-chlorophenyl)methylamine, have been synthesized and tested for anticonvulsant activities. Certain compounds in this category have demonstrated better anticonvulsant activity than standard drugs, such as phenytoin and carbamazepine, showcasing their potential in anticonvulsant drug development (Verma et al., 2004).
Kinetic and Mechanistic Studies
These compounds are also significant in kinetic and mechanistic studies in organic chemistry. Research has been conducted on the reactions of derivatives of (2-Bromo-4-chlorophenyl)methylamine with various agents, providing insights into reaction mechanisms and kinetics, which are vital for understanding and developing organic synthesis processes (Castro et al., 2011).
Inhibitor Studies
Studies have shown that certain derivatives of (2-Bromo-4-chlorophenyl)methylamine act as inhibitors in biochemical processes. For instance, secondary amine analogs of this compound have been found to be potent and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant in neurochemistry (Ding & Silverman, 1993).
Propiedades
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUBUUOLJPJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
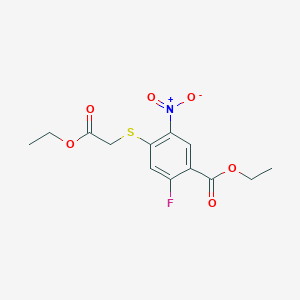

![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
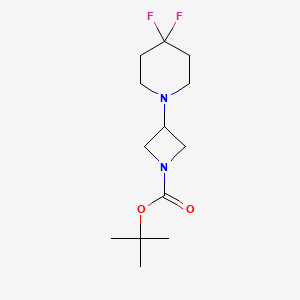
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
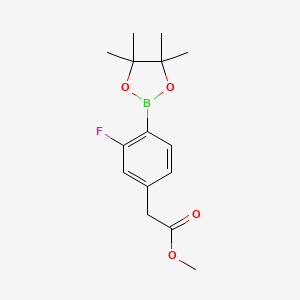
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)
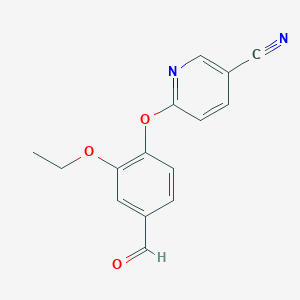
![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
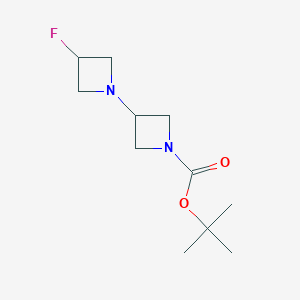
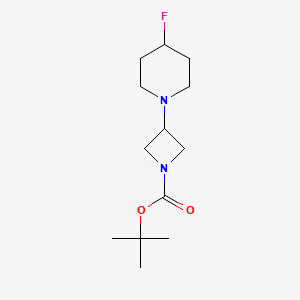
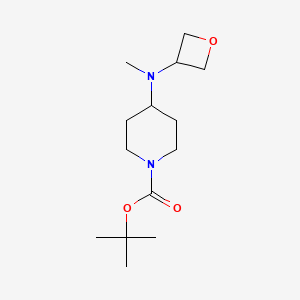
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)